3-Bromo-4,5-dichlorotoluene
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Overview
Description
3-Bromo-4,5-dichlorotoluene: is an aromatic compound with the molecular formula C₇H₅BrCl₂ . It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4,5-dichlorotoluene typically involves the bromination and chlorination of toluene derivatives. One common method is the bromination of 4,5-dichlorotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4,5-dichlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding toluene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products:
Substitution: Products include various substituted toluenes depending on the nucleophile used.
Oxidation: Products include 3-bromo-4,5-dichlorobenzoic acid or 3-bromo-4,5-dichlorobenzaldehyde.
Reduction: Products include this compound derivatives with reduced functional groups.
Scientific Research Applications
3-Bromo-4,5-dichlorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of organic electroluminescent devices and other advanced materials
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-dichlorotoluene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other electrophiles. This process involves the formation of a reactive intermediate, which then undergoes further transformations to yield the final product .
Comparison with Similar Compounds
- 3-Bromo-4-chlorotoluene
- 4-Bromo-5-chloro-2-methylaniline
- 1-Bromo-2-chloro-3,5-dimethylbenzene
- 4-Chloro-3,5-dibromotoluene
Comparison: 3-Bromo-4,5-dichlorotoluene is unique due to the specific positions of the bromine and chlorine atoms on the aromatic ring. This unique substitution pattern imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
1-bromo-2,3-dichloro-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOHKQQUAYAZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960305-14-0 |
Source
|
Record name | 1-bromo-2,3-dichloro-5-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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